(R)-(1-Bromoethyl)benzene, also known as (+)-(R)-1-bromoethylbenzene, is an organic compound with the molecular formula and a molecular weight of 185.06 g/mol. It is classified as a bromoalkylbenzene, which is a type of alkylbenzene where a bromine atom is attached to an ethyl group that is further connected to a benzene ring. The compound has significant relevance in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
The compound is cataloged under the CAS number 1459-14-9. It is primarily sourced from chemical suppliers specializing in organic compounds, with various suppliers offering it at competitive prices, typically around $6.00 per gram . Its classification falls under the category of halogenated hydrocarbons, specifically those containing bromine.
The synthesis of (R)-(1-Bromoethyl)benzene can be achieved through several methods, with one notable approach being the Appel halogenation reaction. This method involves the reaction of an alcohol or cyclic ether with 1,2-dibromo-1,1,2,2-tetrachloroethane in the presence of triphenylphosphine as a catalyst in dichloromethane at room temperature .
The general procedure for this synthesis includes:
(R)-(1-Bromoethyl)benzene can undergo various chemical reactions typical for bromoalkanes. Notably:
In nucleophilic substitution reactions, the mechanism can either be or , depending on the conditions such as solvent and nucleophile strength. The stereochemistry of the product varies based on these mechanisms.
The mechanism by which (R)-(1-Bromoethyl)benzene reacts with nucleophiles involves:
This dual pathway highlights its versatility in organic synthesis and allows for selective transformations depending on reaction conditions .
Relevant safety data indicates that it may cause skin irritation and is harmful if ingested or inhaled .
(R)-(1-Bromoethyl)benzene finds applications primarily in:
(R)-(1-Bromoethyl)benzene (CAS: 585-71-7) is systematically named following IUPAC conventions that prioritize the bromoethyl substituent while specifying the absolute configuration at the chiral center. The compound's molecular formula (C₈H₉Br) corresponds to a molar mass of 185.06 g/mol, with density measurements of 1.356 g/mL at 25°C and a characteristic refractive index of n²⁰/D 1.56 [7]. Its structural identity encompasses a chiral carbon bearing bromine, methyl, and phenyl groups, creating a stereogenic center with significant configurational stability under standard handling conditions.
Table 1: Nomenclature and Identifiers of (R)-(1-Bromoethyl)benzene
Identifier Type | Designation |
---|---|
Systematic Name | (R)-(1-Bromoethyl)benzene |
CAS Registry | 585-71-7 (racemic), 1585-07-5 (p-isomer) |
Molecular Formula | C₈H₉Br |
Common Synonyms | (R)-α-Methylbenzyl bromide; (R)-1-Phenylethyl bromide; (R)-1-Bromo-1-phenylethane |
SMILES Notation | CC@Hc1ccccc1 |
InChI Key | CRRUGYDDEMGVDY-UHFFFAOYSA-N |
The compound's spectroscopic signatures include distinctive NMR chemical shifts: ¹H NMR exhibits characteristic signals for the methine proton (δ ~4.9 ppm, q) and diastereotopic methyl protons (δ ~1.9 ppm, d). Crystallographic analysis confirms the tetrahedral geometry around the chiral carbon, with the bromine and phenyl groups adopting a gauche conformation that minimizes steric interactions. The electronic environment created by the phenyl ring significantly activates the carbon-bromine bond toward nucleophilic substitution, with a bond dissociation energy approximately 20 kJ/mol lower than comparable aliphatic bromides due to benzylic stabilization of the transition state [5] [6] [9].
The synthetic accessibility of racemic 1-bromoethylbenzene was first documented in mid-20th century literature through free-radical bromination of ethylbenzene, though early methods suffered from regioisomeric contamination and poor stereocontrol. The development of enantioselective routes began in earnest during the 1970s chiral auxiliaries era, where resolution of the racemate via diastereomeric crystallization with alkaloid-derived amines provided the first practical access to enantiopure material [7]. This period witnessed significant advances in asymmetric catalysis, culminating in the 1980s with transition metal-catalyzed approaches that enabled direct enantioselective synthesis.
Table 2: Historical Milestones in Chiral Alkyl Halide Synthesis
Time Period | Key Advancement | Methodological Impact |
---|---|---|
1950s-1960s | Classical resolution via diastereomeric salts | First laboratory-scale enantiopure material |
1970s | Asymmetric hydrobromination of styrene | Direct synthesis with moderate ee (ΔrH° = -69.0 kJ/mol) [5] |
1980s-1990s | Catalytic asymmetric hydrogenation precursors | Improved atom economy and stereocontrol |
2000s | Enantioselective enzymatic resolution | Sustainable processes with industrial viability |
2010s-Present | Atom transfer radical polymerization (ATRP) initiators | Precision polymer synthesis with controlled tacticity [7] |
The technological evolution of this compound accelerated with its adoption as a chiral initiator in controlled radical polymerization, where its well-defined configuration enables synthesis of stereoregular polymers with precise tacticity control. Modern catalytic methods employing copper(I) complexes with chiral bisphosphine ligands now achieve enantiomeric excesses exceeding 97% under optimized conditions, representing a paradigm shift from early stoichiometric approaches to truly catalytic asymmetric synthesis [7] [8]. The compound's transition from a laboratory curiosity to an industrial intermediate accelerated with its inclusion in major chemical databases (PubChem CID: 11788683) during the computational chemistry revolution of the early 2000s [2] [4].
(R)-(1-Bromoethyl)benzene occupies a privileged position in modern asymmetric synthesis due to its dual functionality as both an electrophilic coupling partner and a chiral auxiliary. Its synthetic significance manifests in several key domains:
Transition Metal-Catalyzed Enantioselective Alkylation: The compound serves as a highly efficient alkylating agent in copper(I)-catalyzed asymmetric α-functionalization of carbonyl compounds. When paired with (R)-DTBM-SEGPHOS ligands, copper complexes enable enantioselective alkylation of 2-acylimidazoles with exceptional stereocontrol (up to 97% ee) under mild conditions. This methodology provides general access to α-chiral carboxylic acid derivatives that were previously challenging synthetic targets [8].
Pharmaceutical Building Block: The compound's synthetic versatility is exemplified by its role in synthesizing biologically active molecules, including adrenaline analogs and bronchodilators. Its efficient chirality transfer during nucleophilic substitution makes it indispensable for constructing chiral phenethylamine architectures found in numerous central nervous system-active agents [10].
Advanced Materials Synthesis: As a monofunctional initiator in atom transfer radical polymerization (ATRP), the compound enables precise synthesis of stereoregular polymers with controlled molecular weights and narrow dispersity (Đ < 1.1). This application exploits the compound's ability to generate stabilized radical species that maintain configuration during polymer chain propagation [7].
Table 3: Synthetic Applications in Asymmetric Catalysis
Reaction Type | Chiral Ligand/Mediator | Key Products | Enantiomeric Excess |
---|---|---|---|
Copper-Catalyzed α-Alkylation | (R)-DTBM-SEGPHOS | α-Chiral carbonyl compounds | 97% ee [8] |
Radical Polymerization | Not applicable | Stereoregular polystyrene derivatives | Tacticity control >95% |
Nucleophilic Displacement | Phase-transfer catalysts | Chiral phenylalanine derivatives | 89% ee |
Pharmaceutical Intermediates | Enzymatic resolution | Ephedrine derivatives | >99% ee [10] |
The compound's mechanistic versatility stems from its ability to participate in diverse reaction pathways, including SN2-type displacements with inversion of configuration, single-electron transfer processes that retain stereochemistry, and radical addition reactions that enable carbon-carbon bond formation. Recent advances have exploited its coordination chemistry with late transition metals, where pre-coordination to copper(I) catalysts facilitates enolate formation and subsequent enantioselective C-C bond formation. The emerging applications in multistep cascade reactions demonstrate how this simple chiral synthon can orchestrate complex molecular construction with minimal intervention [7] [8] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1